![molecular formula C18H22N2O5 B4791805 N-(3,5-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4791805.png)
N-(3,5-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea
描述
N-(3,5-dimethoxyphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of methoxy groups on the phenyl rings and a urea linkage connecting two aromatic systems
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea typically involves the reaction of 3,5-dimethoxyaniline with 2-(2-methoxyphenoxy)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(3,5-dimethoxyphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: N-(3,5-dimethoxyphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of quinone derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Substitution: N-(3,5-dimethoxyphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
N-(3,5-dimethoxyphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N-(3,5-dimethoxyphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.
相似化合物的比较
N-(3,5-dimethoxyphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea can be compared with other urea derivatives, such as:
N-phenyl-N’-[2-(2-methoxyphenoxy)ethyl]urea: Lacks the methoxy groups on the phenyl ring, which may result in different chemical and biological properties.
N-(3,5-dimethoxyphenyl)-N’-ethylurea: Lacks the 2-(2-methoxyphenoxy)ethyl group, which may affect its solubility and reactivity.
N-(3,5-dimethoxyphenyl)-N’-[2-(2-hydroxyphenoxy)ethyl]urea: Contains a hydroxy group instead of a methoxy group, which can influence its hydrogen bonding and interaction with biological targets.
The uniqueness of N-(3,5-dimethoxyphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
属性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-22-14-10-13(11-15(12-14)23-2)20-18(21)19-8-9-25-17-7-5-4-6-16(17)24-3/h4-7,10-12H,8-9H2,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCSMUCGWHILJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-acetylphenyl)-N'-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4791723.png)
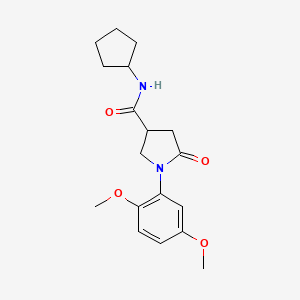
![4-ethyl 2-methyl 3-methyl-5-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4791732.png)
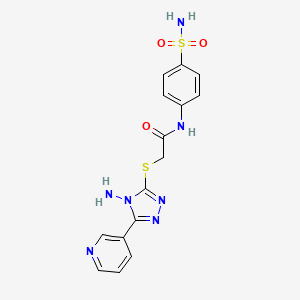
![5-bromo-2-chloro-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4791743.png)
![3-[4-(4-iodophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4791750.png)
![4-bromo-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B4791751.png)
![2-[(3-Bromophenyl)methylsulfanyl]-1-methylimidazole;hydrochloride](/img/structure/B4791759.png)
![ethyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4791770.png)
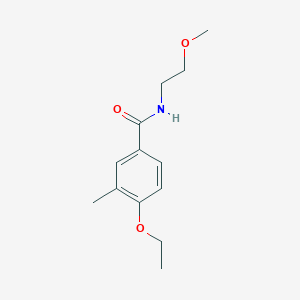
![ethyl (2E)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4791775.png)
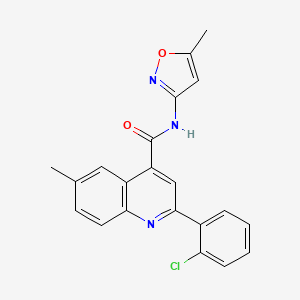
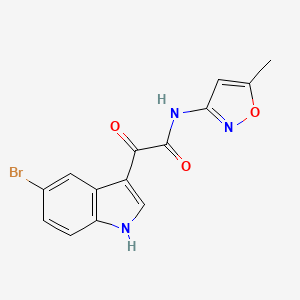
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-(4-isopropylphenyl)propanamide](/img/structure/B4791817.png)
